[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine
Description
(3,5-Dimethoxyphenyl)methylamine is a secondary amine featuring a 3,5-dimethoxyphenyl group and a furan-2-ylmethyl substituent. Its molecular structure combines aromatic methoxy groups with a heterocyclic furan ring, conferring unique electronic and steric properties. Key identifiers include:
- CAS Number: 418790-10-0
- Synonyms: ZINC5006464, AKOS000212359, SR-01000213983
- InChIKey: XTHUPAXHHZFBNB-UHFFFAOYSA-N
The compound is commercially available from three suppliers, indicating its relevance in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-13-6-11(7-14(8-13)17-2)9-15-10-12-4-3-5-18-12/h3-8,15H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUPAXHHZFBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with furan-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the dimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated dimethoxyphenyl derivatives.
Scientific Research Applications
[(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(3,5-dimethoxyphenyl)methyl](furan-2-ylmethyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
| Compound Name | Key Structural Differences | Implications | Reference |
|---|---|---|---|
| (3,5-Dimethoxyphenyl)methylamine | Propyl group replaces furan-2-ylmethyl | Reduced aromaticity; lower polarity | |
| N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine | Bis(3,5-dimethoxyphenyl) group | Increased steric bulk; enhanced π-π interactions | |
| N-((3,5-Dimethoxyphenyl)(naphthalen-1-yl)methyl)propan-2-amine | Naphthalene replaces furan | Extended aromatic system; potential fluorescence | |
| (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine | Thienyl and difluorophenyl groups | Improved metabolic stability; altered electronics |
Key Observations :
- The furan-2-ylmethyl group in the target compound introduces electron-richness and planar geometry, contrasting with the propyl group’s flexibility .
- Naphthalene-containing derivatives offer extended conjugation, useful in photophysical applications .
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
| Compound Name | ¹³C NMR (δC) | HRMS (Observed) | IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|---|
| (3,5-Dimethoxyphenyl)methylamine | Not provided | Not provided | Not provided | — |
| N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine | 161.0 (2C, OCH3), 47.0 (N-CH2) | 336.19586 (Δ 0.17 ppm) | 2959, 1593 (C=O/C=C) | |
| N-((3,5-Dimethoxyphenyl)(naphthalen-1-yl)methyl)propan-2-amine | 161.0 (OCH3), 134.2 (naphthyl) | 336.19586 (Δ 0.17 ppm) | 2836, 779 (aromatic C-H) |
Biological Activity
(3,5-Dimethoxyphenyl)methylamine is a compound that has garnered attention due to its potential biological activities. It possesses a unique structural configuration that may influence its pharmacological properties. This article aims to summarize the existing research on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of (3,5-dimethoxyphenyl)methylamine is C15H19N O2, with a molecular weight of 247.29 g/mol. The presence of dimethoxy groups enhances its lipophilicity, which may significantly affect its interaction with biological systems.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including:
While the exact mechanisms of action for (3,5-dimethoxyphenyl)methylamine remain largely unexplored, it is hypothesized that:
- Neurotransmitter Modulation : Similar compounds have been shown to influence serotonin and norepinephrine levels, which are critical in mood regulation.
- Cell Cycle Arrest : Anticancer activities observed in related compounds suggest that this compound may induce cell cycle arrest in cancer cells, although specific data on this compound is lacking .
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the potential efficacy and safety profile of (3,5-dimethoxyphenyl)methylamine. Below is a table summarizing the biological activities of structurally similar compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | 0.71 | Anticancer (HepG2) |
| BNC105 | 1.39 | Anticancer (BT474) |
| Pyrazole derivatives | 0.39 | Anticancer (HCT116) |
| [(3,5-Dimethoxyphenyl)methyl]amine | Not Available | Potential antidepressant and antioxidant |
Case Studies
While specific case studies on (3,5-dimethoxyphenyl)methylamine are sparse, studies on related compounds provide valuable insights:
- Antidepressant Activity : A study demonstrated that derivatives with similar methoxy substitutions showed significant antidepressant effects in animal models.
- Anticancer Research : Research on structurally analogous compounds indicated strong antiproliferative effects against various cancer cell lines (e.g., HepG2 and MCF-7), suggesting that (3,5-dimethoxyphenyl)methylamine may exhibit similar properties .
Q & A
Q. What synthetic strategies are effective for preparing (3,5-dimethoxyphenyl)methylamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, react 3,5-dimethoxybenzaldehyde with furfurylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H NMR (e.g., methoxy singlet at δ 3.75 ppm, furan protons at δ 6.2–7.4 ppm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- H/C NMR : Identify methoxy (δ ~3.75 ppm), furan (δ 6.2–7.4 ppm), and benzylic methylene (δ ~3.8 ppm) groups.
- FT-IR : Confirm amine N-H stretch (~3300 cm) and C-O (methoxy) at ~1250 cm.
- Mass Spectrometry (ESI-MS) : Look for [M+H] peak at m/z 292 (CHNO).
Cross-reference with analogous compounds in and for validation .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber glass vials. Use desiccants (silica gel) to minimize hydrolysis. Monitor stability via periodic TLC or HPLC; degradation products may include oxidized furan derivatives or demethylated analogs .
Advanced Research Questions
Q. How do electronic effects of the 3,5-dimethoxyphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups activate the aryl ring toward electrophilic substitution but may hinder oxidative coupling. For Suzuki-Miyaura reactions, use Pd(OAc)/SPhos catalyst with aryl boronic acids in THF/HO (80°C). Compare yields with non-methoxy analogs (e.g., phenyl vs. 3,5-dimethoxyphenyl) to isolate electronic effects. DFT calculations (B3LYP/6-31G*) can model charge distribution .
Q. How can contradictory biological activity data across assay systems be resolved?
- Methodological Answer :
- Assay Optimization : Test varying pH (6.5–7.5), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. HeLa).
- Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., furan ring oxidation).
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like GPCRs or kinases, comparing with experimental IC values. Reference ’s interaction studies for π-π/hydrogen-bonding mechanisms .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME or ADMETLab to estimate logP (~2.8), aqueous solubility (-3.2 LogS), and blood-brain barrier penetration (low). Molecular dynamics simulations (GROMACS) can model membrane permeability. Compare predictions with in vitro Caco-2 assays for validation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
